Furan, 2-(1H-inden-2-yl)-
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Overview
Description
2-(1H-inden-2-yl)furan is an organic compound that features both an indene and a furan ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-inden-2-yl)furan typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-indanone with furan in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 2-(1H-inden-2-yl)furan are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-inden-2-yl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(1H-inden-2-yl)furan-3-one, while reduction could produce 2-(1H-inden-2-yl)tetrahydrofuran.
Scientific Research Applications
2-(1H-inden-2-yl)furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1H-inden-2-yl)furan exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-inden-2-yl)pyrrole
- 2-(1H-inden-2-yl)thiophene
- 2-(1H-inden-2-yl)benzofuran
Uniqueness
2-(1H-inden-2-yl)furan is unique due to the combination of the indene and furan rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to its analogs.
Properties
CAS No. |
154264-93-4 |
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Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(1H-inden-2-yl)furan |
InChI |
InChI=1S/C13H10O/c1-2-5-11-9-12(8-10(11)4-1)13-6-3-7-14-13/h1-8H,9H2 |
InChI Key |
JSNNMFXWNFUSBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C3=CC=CO3 |
Origin of Product |
United States |
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